molecular formula C9H19NO B13629448 3-((4-Methylpentyl)oxy)azetidine

3-((4-Methylpentyl)oxy)azetidine

Cat. No.: B13629448
M. Wt: 157.25 g/mol
InChI Key: PYNUEMWEJHYTCM-UHFFFAOYSA-N
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Description

3-((4-Methylpentyl)oxy)azetidine is a nitrogen-containing heterocyclic compound with a four-membered ring structure This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-Methylpentyl)oxy)azetidine can be achieved through various methods. . This reaction typically requires photochemical conditions to proceed efficiently.

Industrial Production Methods: Industrial production of azetidines, including this compound, often involves the use of metalated azetidines and practical C(sp3)–H functionalization techniques . These methods allow for the large-scale synthesis of the compound with high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-((4-Methylpentyl)oxy)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-((4-Methylpentyl)oxy)azetidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its unique ring structure and reactivity.

    Industry: It is utilized in the production of specialty chemicals and materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of 3-((4-Methylpentyl)oxy)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates bond cleavage and formation, allowing the compound to participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its application, such as in drug development or material synthesis .

Comparison with Similar Compounds

Uniqueness: 3-((4-Methylpentyl)oxy)azetidine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring precise control over chemical reactions.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

3-(4-methylpentoxy)azetidine

InChI

InChI=1S/C9H19NO/c1-8(2)4-3-5-11-9-6-10-7-9/h8-10H,3-7H2,1-2H3

InChI Key

PYNUEMWEJHYTCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCOC1CNC1

Origin of Product

United States

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